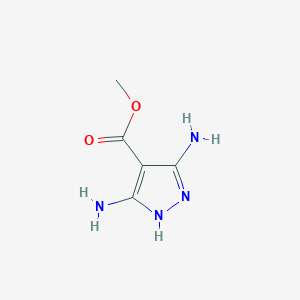

methyl 3,5-diamino-1H-pyrazole-4-carboxylate

Description

Properties

IUPAC Name |

methyl 3,5-diamino-1H-pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O2/c1-11-5(10)2-3(6)8-9-4(2)7/h1H3,(H5,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBRGFYZSJHOBGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(NN=C1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201197488 | |

| Record name | 1H-Pyrazole-4-carboxylic acid, 3,5-diamino-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201197488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1572-13-0 | |

| Record name | 1H-Pyrazole-4-carboxylic acid, 3,5-diamino-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1572-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole-4-carboxylic acid, 3,5-diamino-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201197488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyanoacetate-Hydrazine Cyclocondensation

A foundational method for constructing the pyrazole core involves cyclocondensation between methyl (ethoxymethylene)cyanoacetate and hydrazine derivatives. This approach leverages the reactivity of the cyano and ethoxymethylene groups to form the heterocyclic ring. For example, reacting methyl (ethoxymethylene)cyanoacetate with hydrazine hydrate in ethanol under reflux conditions yields methyl 5-amino-1H-pyrazole-4-carboxylate as an intermediate. Subsequent nitrosation at the 3-position using isoamyl nitrite in hydrochloric acid-ethanol introduces a nitroso group, which is then reduced via catalytic hydrogenation (e.g., Pd/C, H₂) to yield the final diamino product.

Key advantages of this method include high regioselectivity and moderate yields (60–75%). However, challenges arise in controlling the nitrosation step, as over-nitrosation can lead to byproducts. Optimization of reaction temperature (0–5°C during nitrosation) and catalyst loading (5–10% Pd/C) improves reproducibility.

Hydrolysis and Decarboxylation Strategies

Saponification of Higher Esters

An alternative route begins with bulkier esters, such as tert-butyl or ethyl analogs, which are hydrolyzed to carboxylic acids and subsequently decarboxylated. For instance, tert-butyl 3,5-diamino-1H-pyrazole-4-carboxylate undergoes saponification with aqueous NaOH in methanol, followed by acidification to isolate 3,5-diamino-1H-pyrazole-4-carboxylic acid. Thermal decarboxylation at 160–170°C removes the carboxyl group, yielding 3,5-diamino-1H-pyrazole, which is re-esterified with methanol under acidic conditions to form the methyl ester.

This method avoids direct handling of unstable intermediates but requires precise temperature control during decarboxylation to prevent decomposition. Yields typically range from 50–65%, with purity dependent on recrystallization solvents (e.g., methanol or ethanol).

Nitrosation and Hydrogenation Pathways

Sequential Functionalization

A patent-derived approach starts with methyl 5-amino-1H-pyrazole-4-carboxylate, which is nitrosated at the 3-position using sodium nitrite in HCl-ethanol at 0°C. The resulting nitroso intermediate is hydrogenated under 30–50 psi H₂ with Raney nickel or palladium catalysts, selectively reducing the nitroso group to an amino group. This two-step sequence achieves an overall yield of 70–80%, with the final product isolated as a hydrochloride salt after solvent evaporation.

Critical parameters include pH control during nitrosation (pH 1–2) and catalyst recycling to reduce costs. Side reactions, such as over-reduction or dimerization, are mitigated by maintaining low hydrogen pressure and short reaction times (<6 hours).

Direct Ring Formation with Pre-Existing Amino Groups

Cyclization of Diaminomalononitrile Derivatives

Emerging strategies focus on assembling the pyrazole ring with pre-installed amino groups. For example, reacting diaminomalononitrile with methyl acetoacetate in acetic acid forms methyl 3,5-diamino-1H-pyrazole-4-carboxylate via a one-pot cyclization-esterification sequence. This method simplifies purification by minimizing intermediate isolation, achieving yields of 55–60%. However, scalability is limited by the high cost of diaminomalononitrile and stringent anhydrous conditions.

Comparative Analysis of Synthetic Methods

Chemical Reactions Analysis

Diazotization and Azo-Coupling Reactions

The primary amino groups at positions 3 and 5 undergo diazotization with nitrous acid (HNO₂), forming diazonium intermediates. These intermediates couple with aromatic amines or phenols to yield arylazo derivatives, which have applications in medicinal chemistry and materials science.

Example Reaction: Key Findings:

- Arylazo derivatives (e.g., 4-[(3,5-diamino-1H-pyrazol-4-yl)diazenyl]benzenesulfonamide) show inhibitory activity against cyclin-dependent kinases (CDKs) with IC₅₀ values in the micromolar range .

- Coupling reactions occur regioselectively at the 4-position due to the electron-rich pyrazole ring .

Oxidation Reactions

The amino and ester groups participate in oxidation under controlled conditions:

Mechanistic Insight:

Oxidation with KMnO₄ converts the ester group to a carboxylic acid, while H₂O₂ modifies amino groups to nitro or hydroxylamine functionalities .

Cyclocondensation Reactions

The compound acts as a precursor for synthesizing fused heterocycles:

With Active Methylene Compounds

Reaction with malononitrile or ethyl cyanoacetate yields pyrazolo[3,4-b]pyridines:Key Data:

- Cyclocondensation with β-keto esters under microwave irradiation achieves 90–95% yield .

- Products exhibit fluorescence properties and kinase inhibition .

With Hydrazines

Forms pyrazolo[3,4-d]pyridazines:Conditions: Ethanol reflux, 6–8 hours .

Nucleophilic Substitution

The amino groups undergo alkylation or acylation:

| Reagent | Product | Conditions | Yield |

|---|---|---|---|

| Methyl iodide | N-Methyl derivatives | DMF, K₂CO₃, 60°C | 88% |

| Acetyl chloride | N-Acetyl derivatives | Pyridine, RT | 82% |

Applications:

- Alkylated derivatives enhance solubility for pharmacological studies.

Condensation with Carbonyl Compounds

Reacts with aldehydes or ketones to form Schiff bases:Key Examples:

- Condensation with 2-nitrobenzaldehyde yields antiproliferative agents (IC₅₀ = 73–84 μM against HeLa cells) .

- Chalcone derivatives formed via aldol condensation show antioxidant activity .

Reduction Reactions

The ester group is reduced to alcohol using LiAlH₄ or NaBH₄:

Mechanistic Considerations

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Methyl 3,5-diamino-1H-pyrazole-4-carboxylate and its derivatives have been investigated for their antimicrobial properties. A study highlighted the compound's effectiveness against Methicillin-sensitive Staphylococcus aureus (MSSA) and Methicillin-resistant S. aureus (MRSA), demonstrating sub-micromolar activity when bioavailable copper was present . Additionally, derivatives have shown significant activity against Gram-negative bacteria by targeting DNA Gyrase and Topoisomerase IV .

Anti-Cancer Potential

Research has identified several derivatives of this compound as promising candidates for cancer treatment. For instance, compounds were screened against various cancer cell lines, revealing significant cytotoxic effects. One derivative exhibited an IC50 of 0.39 µM against HCT116 cells and 0.46 µM against MCF-7 cells . The structure-activity relationship (SAR) studies suggest that modifications can enhance these anticancer properties .

Anti-Inflammatory Effects

The compound has also been explored for its anti-inflammatory activities. Certain derivatives demonstrated efficacy in reducing inflammation in animal models, indicating potential therapeutic applications in treating inflammatory diseases.

Materials Science

Fluorescent Materials

this compound can be utilized to synthesize novel materials with excellent fluorescence properties. Compounds derived from this pyrazole framework have been shown to exhibit high thermal stability and washing resistance, making them suitable for photoluminescent applications.

Photorefractive Materials

The application of these compounds extends to the development of photorefractive materials used in optical devices. Their ability to facilitate hole transport enhances the performance of such materials in electronic applications.

Agricultural Science

Nitrification Inhibition

In agricultural contexts, this compound acts as an effective nitrification inhibitor. This property helps to reduce nitrogen loss from fertilizers, thereby improving nutrient availability for crops and minimizing environmental impact. Studies indicate that diarylpyrazoles derived from this compound can significantly inhibit nitrification under controlled conditions.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves reactions between hydrazine derivatives and β-keto esters. The compound's structure facilitates various chemical reactions, including nucleophilic substitutions and electrophilic attacks due to its electron-rich nature. Its mechanism of action often involves interactions with biological targets such as enzymes and receptors, acting as inhibitors that modulate enzymatic activities crucial for cellular processes.

Data Summary Table

Case Study 1: Antimicrobial Efficacy

A comprehensive screening of this compound derivatives revealed potent antimicrobial activity against various pathogens. The study established a correlation between structural modifications and enhanced bioactivity.

Case Study 2: Anticancer Research

In vitro studies demonstrated that specific derivatives could inhibit cancer cell proliferation effectively. The findings from these studies support the potential use of pyrazole-based compounds in developing new anticancer therapies.

Mechanism of Action

The mechanism of action of methyl 3,5-diamino-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to either activate or inhibit signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Ethyl 3,5-Diamino-1H-Pyrazole-4-Carboxylate (CAS: 6825-71-4)

- Structure : Differs only in the ester group (ethyl instead of methyl).

- Properties : Higher molecular weight (227.2 g/mol vs. 199.2 g/mol for methyl) may reduce solubility in polar solvents compared to the methyl analogue.

- Commercial Availability: Widely available in purities up to 98% (vs.

Allyl 3,5-Diamino-1H-Pyrazole-4-Carboxylate (CAS: 1613191-73-3)

- Stability : Compatible with standard storage conditions but incompatible with strong oxidizers .

- Safety: Limited toxicological data; decomposition produces CO, CO₂, and nitrogen oxides .

Diethyl 4-Amino-1-(3-Chlorophenyl)-1H-Pyrazole-3,5-Dicarboxylate

- Structure : Features two ester groups and a 3-chlorophenyl substituent.

- Crystallography: Monoclinic crystal system with lattice parameters a = 12.3 Å, b = 8.2 Å, c = 14.1 Å, and β = 98.5° .

- Synthesis : Prepared via condensation reactions, highlighting the role of substituents in directing regioselectivity .

Physicochemical Properties

Biological Activity

Methyl 3,5-diamino-1H-pyrazole-4-carboxylate (MDAPC) is a heterocyclic compound with significant biological activity, particularly in medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by various studies and case analyses.

Chemical Structure and Properties

MDAPC has the molecular formula CHNO, characterized by a pyrazole ring with amino and carboxylate functional groups. Its structural features are crucial for its interaction with biological targets, influencing its pharmacological effects.

The biological activity of MDAPC primarily involves its role as an enzyme inhibitor and receptor ligand. It interacts with various molecular targets, modulating their activity through competitive inhibition or allosteric modulation. Notably, MDAPC has been shown to inhibit cyclin-dependent kinases (CDKs), which are pivotal in cell cycle regulation:

- CDK Inhibition : Studies indicate that MDAPC derivatives exhibit moderate potency against CDK2-cyclin E and CDK9-cyclin T1, leading to reduced phosphorylation of key proteins involved in cell proliferation and transcription .

Antimicrobial Activity

MDAPC has demonstrated promising antimicrobial properties:

- Antibacterial Effects : Research indicates that certain derivatives of MDAPC exhibit sub-micromolar activity against Methicillin-sensitive Staphylococcus aureus (MSSA) and Methicillin-resistant S. aureus (MRSA). These compounds target DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication .

Anticancer Properties

MDAPC and its derivatives have been explored for their anticancer potential:

- Cell Proliferation Inhibition : In vitro studies have shown that MDAPC derivatives can reduce cell viability in cancer cell lines such as HT-29. The lead compound CAN508 was noted for decreasing the frequency of S-phase cells, indicating its antiproliferative activity .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties:

- Inflammation Modulation : MDAPC derivatives have been shown to inhibit LPS-induced TNF-alpha release in cellular models, suggesting their potential as anti-inflammatory agents .

Study on CDK Inhibition

A study investigated the structure-activity relationship (SAR) of 4-arylazo-3,5-diamino-1H-pyrazoles, including MDAPC derivatives. The results indicated that modifications at specific positions on the pyrazole ring significantly affected the inhibitory potency against CDKs. Notably, compounds with additional aromatic substituents showed enhanced activity .

Antimicrobial Efficacy Against Gram-Negative Bacteria

Another research focused on the antimicrobial efficacy of MDAPC derivatives against Gram-negative bacteria. The study highlighted that certain compounds were effective in inhibiting bacterial growth by targeting essential enzymatic pathways involved in DNA replication .

Data Table: Summary of Biological Activities

| Activity Type | Effect | Target | IC50 Values |

|---|---|---|---|

| Antibacterial | Inhibition of MSSA and MRSA | DNA Gyrase, Topoisomerase IV | Sub-micromolar |

| Anticancer | Reduced cell proliferation | CDK2-cyclin E, CDK9-cyclin T1 | Moderate potency |

| Anti-inflammatory | Inhibition of TNF-alpha release | LPS-induced signaling | Not specified |

Q & A

Basic: What experimental methods are recommended for synthesizing methyl 3,5-diamino-1H-pyrazole-4-carboxylate?

Answer:

The synthesis of pyrazole derivatives typically involves cyclocondensation reactions, followed by functionalization. For example, analogous compounds like diethyl pyrazole dicarboxylates are synthesized via the reaction of hydrazine derivatives with β-keto esters under reflux conditions . Key steps include:

- Precursor preparation : Use of hydrazine hydrate and substituted phenyl groups to form the pyrazole core.

- Esterification : Introduction of carboxylate groups via alkylation or acid-catalyzed esterification.

- Purification : Column chromatography or recrystallization to isolate the product.

Characterization by XRD (to confirm crystallinity and lattice parameters) and FTIR (to identify functional groups like NH₂ and COOCH₃) is critical .

Basic: How can structural contradictions in XRD data for pyrazole derivatives be resolved?

Answer:

Contradictions in XRD data (e.g., mismatched Miller indices or lattice parameters) often arise from impurities, polymorphism, or incorrect space group assignments. To resolve these:

- Re-refinement : Use software like SHELXL to re-analyze raw diffraction data, adjusting parameters like thermal displacement .

- Comparative analysis : Cross-reference with structurally similar compounds (e.g., ethyl 3,5-dimethylpyrazole-4-carboxylate) to validate bond lengths and angles .

- Supplementary techniques : Pair XRD with TEM for particle morphology insights or FTIR to confirm functional group consistency .

Advanced: What computational strategies optimize reaction pathways for pyrazole derivatives?

Answer:

Modern approaches integrate quantum chemical calculations and machine learning:

- Reaction path search : Tools like ICReDD use density functional theory (DFT) to model transition states and predict feasible pathways .

- High-throughput screening : Simulate reaction conditions (e.g., solvent polarity, temperature) to identify optimal yields. For example, allyl 3,5-diamino-1H-pyrazole-4-carboxylate synthesis benefits from solvent-free conditions to minimize side reactions .

- Feedback loops : Experimental data (e.g., reaction yields) are fed back into computational models to refine predictions .

Advanced: How can researchers address discrepancies in pharmacological activity data for pyrazole derivatives?

Answer:

Discrepancies in bioactivity (e.g., inconsistent IC₅₀ values) may stem from assay variability or compound stability. Mitigation strategies include:

- Stability studies : Monitor degradation under physiological conditions (pH, temperature) using HPLC or LC-MS .

- Dose-response validation : Repeat assays with standardized protocols (e.g., MTT assays for cytotoxicity) across multiple cell lines .

- Structural analogs : Compare with derivatives like ethyl 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate to isolate structure-activity relationships .

Basic: What safety protocols are essential for handling pyrazole-carboxylate derivatives?

Answer:

Pyrazole derivatives often require stringent safety measures:

- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (e.g., volatile solvents like ethyl acetate) .

- Waste disposal : Neutralize acidic/basic byproducts before disposal .

Advanced: How do researchers design experiments to explore pyrazole derivatives as enzyme inhibitors?

Answer:

Methodological steps include:

- Target selection : Prioritize enzymes (e.g., kinases, cyclooxygenases) with known pyrazole interactions .

- Docking studies : Use software like AutoDock Vina to predict binding affinities of this compound to active sites .

- Kinetic assays : Measure inhibition constants (Kᵢ) via fluorescence-based assays or surface plasmon resonance (SPR) .

- Cross-validation : Compare results with structurally related inhibitors (e.g., 3,5-bis(trifluoromethyl)-1H-pyrazole-4-carboxylic acid) .

Basic: What analytical techniques validate the purity of synthesized pyrazole derivatives?

Answer:

- Chromatography : HPLC or GC-MS to quantify impurities (<1% threshold) .

- Spectroscopy : ¹H/¹³C NMR to confirm molecular structure and assess proton environments .

- Elemental analysis : Verify C, H, N content within ±0.3% of theoretical values .

Advanced: How can factorial design improve the synthesis of pyrazole derivatives?

Answer:

Factorial design systematically evaluates variables (e.g., temperature, catalyst loading):

- Screening experiments : 2⁴ factorial designs identify critical factors (e.g., solvent type significantly impacts yield) .

- Response surface methodology (RSM) : Optimize conditions (e.g., 65°C, 12-hour reflux) for maximum yield .

- Robustness testing : Introduce perturbations (e.g., ±5% reagent variation) to ensure reproducibility .

Table: Key Characterization Data for Pyrazole Derivatives

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.